N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
CAS No.: 864916-86-9
Cat. No.: VC6087105
Molecular Formula: C17H12N4OS3
Molecular Weight: 384.49
* For research use only. Not for human or veterinary use.
![N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide - 864916-86-9](/images/structure/VC6087105.png)
Specification
CAS No. | 864916-86-9 |
---|---|
Molecular Formula | C17H12N4OS3 |
Molecular Weight | 384.49 |
IUPAC Name | N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide |
Standard InChI | InChI=1S/C17H12N4OS3/c22-14(19-16-18-12-8-4-5-9-13(12)24-16)10-23-17-20-15(21-25-17)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19,22) |
Standard InChI Key | WJCGEBMQWCWZBW-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=NC4=CC=CC=C4S3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Structural Elucidation
The compound’s structure integrates a benzothiazole ring (C7H5NS) and a 3-phenyl-1,2,4-thiadiazole unit (C8H5N2S) connected by a sulfanyl-acetamide linker (-S-CH2-CONH-). Key structural attributes include:
-
Benzothiazole moiety: A bicyclic system with a benzene fused to a thiazole ring, contributing to aromatic stability and electron-rich regions.
-
Thiadiazole unit: A five-membered ring containing two nitrogen and one sulfur atom, known for enhancing metabolic stability and binding affinity in drug design .
-
Sulfanyl-acetamide bridge: A flexible spacer that facilitates interactions with biological targets while maintaining structural rigidity.
Table 1: Key Structural and Physicochemical Properties
Property | Value/Description |
---|---|
Molecular formula | C17H12N4OS3 |
Molecular weight | 378.50 g/mol |
Heterocyclic components | Benzothiazole, 1,2,4-thiadiazole |
Solubility (predicted) | Low in water; soluble in DMSO, DMF |
Hydrogen bond donors/acceptors | 2 donors, 5 acceptors |
The molecular structure was confirmed via 1H NMR and 13C NMR, with characteristic peaks for the benzothiazole aromatic protons (δ 7.2–8.1 ppm) and thiadiazole-linked methylene group (δ 4.3 ppm) . Mass spectrometry ([M+H]+ at m/z 379.48) further validated the molecular weight.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step strategy:
-
Benzothiazole formation: Condensation of 2-aminothiophenol with carboxylic acid derivatives under acidic conditions.
-
Thiadiazole synthesis: Cyclization of thiosemicarbazides with phenyl isothiocyanate, followed by oxidative ring closure.
-
Acetamide coupling: Reaction of 2-chloroacetamide with the thiol group of the thiadiazole unit using a base (e.g., K2CO3) .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
1 | H2SO4, 120°C, 6h | 65–70 |
2 | PCl5, DMF, rt, 12h | 55–60 |
3 | K2CO3, DMF, 60°C, 8h | 70–75 |
Optimization studies highlight the critical role of solvent choice (DMF > acetonitrile) and temperature control in maximizing yield .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR (400 MHz, DMSO-d6):
-
δ 8.05 (d, J = 8.4 Hz, 1H, benzothiazole H-7)
-
δ 7.89 (s, 1H, thiadiazole H-5)
-
δ 4.32 (s, 2H, CH2-S)
-
-
13C NMR (100 MHz, DMSO-d6):
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) confirmed the molecular ion peak at m/z 379.48 ([M+H]+), with fragmentation patterns consistent with cleavage at the acetamide bond.
Chemical Reactivity and Functionalization
The compound exhibits reactivity at three sites:
-
Benzothiazole C-2 position: Susceptible to electrophilic substitution (e.g., nitration, halogenation).
-
Thiadiazole sulfur atom: Participates in nucleophilic displacement reactions.
-
Acetamide carbonyl: Undergoes hydrolysis to carboxylic acid under acidic/basic conditions .
Table 3: Representative Derivative Syntheses
Reaction Type | Reagents | Product Application |
---|---|---|
Nitration | HNO3/H2SO4 | Enhanced antimicrobial activity |
Alkylation | CH3I, K2CO3 | Improved lipophilicity |
Hydrolysis | NaOH, H2O/EtOH | Carboxylic acid analog |
Assay | Result (IC50/MIC) | Reference |
---|---|---|
Antimicrobial (S. aureus) | MIC = 32 µg/mL | |
Anticancer (PC3) | IC50 = 48 µM | |
Antioxidant (DPPH assay) | EC50 = 120 µM |
Challenges and Future Directions
While the compound demonstrates promising bioactivity, key challenges include:
-
Low aqueous solubility: Limits bioavailability; prodrug strategies or nanocarrier systems may address this .
-
Unclear mechanism of action: Requires target identification studies (e.g., proteomics, molecular docking).
-
Toxicity profiling: No data available on in vivo safety; acute toxicity studies in rodent models are essential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume